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Compound of Interest

Compound Name: BI-9508

Cat. No.: B15606180

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Product Information

BI-9508 is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled
receptor 88 (GPR88). Developed by Boehringer Ingelheim, this small molecule is a valuable
tool for investigating the physiological functions and therapeutic potential of GPR88 in the
central nervous system. Its favorable pharmacokinetic properties make it suitable for both in
vitro and in vivo studies in rodents. A structurally related but inactive compound, BI-0823, is
also available as a negative control.

Physicochemical Properties

Property Value

Molecular Formula C2sH29F2N503
Molecular Weight 521.57 g/mol
Appearance Solid

Purity As specified by supplier
Solubility Soluble in DMSO

Storage and Handling
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BI-9508 should be stored at -20°C for long-term use. For short-term storage (days to weeks), it
can be kept at 0-4°C. The compound is shipped at ambient temperature as a non-hazardous
chemical.

Purchasing Information

BI-9508 is available from various commercial suppliers:
e Probechem

o MedchemExpress

» MedKoo Biosciences

Additionally, BI-9508 and its negative control, BI-0823, can be obtained free of charge for
research purposes through Boehringer Ingelheim's open innovation portal, opnMe.com.[1]
Researchers are encouraged to publish their findings and should acknowledge the source of
the compound as "BI-9508 was kindly provided by Boehringer Ingelheim via its open innovation
platform opnMe, available at --INVALID-LINK--."

Biological Activity and Mechanism of Action

BI-9508 is a potent agonist of GPR88, a receptor primarily expressed in the GABAergic
medium spiny neurons of the striatum, with lower expression in the cerebral cortex, amygdala,
and hypothalamus.[1][2] The endogenous ligand for GPR88 is currently unknown.

GPR88 is coupled to the Gai/o family of G proteins. Activation of GPR88 by an agonist like BI-
9508 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic
AMP (cAMP) levels. This signaling cascade is a key mechanism through which GPR88
modulates neuronal excitability.

In Vitro Activity

The potency of BI-9508 has been characterized in a Gil Bioluminescence Resonance Energy
Transfer (BRET) assay using HEK293 cells overexpressing human GPR88.
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Assay ECso

hGPR88 Gil BRET Assay 47 nM[3]

Pharmacokinetic Properties

BI-9508 exhibits favorable pharmacokinetic properties, including good brain penetrance,
making it suitable for in vivo studies in rodents.[4][5] It was designed to lack the primary amine
group associated with high P-glycoprotein (PGP) efflux, a common challenge with other GPR88
agonists.[1][2]

Signaling Pathway and Experimental Workflows
GPR88 Signaling Pathway

The activation of GPR88 by BI-9508 initiates a signaling cascade through the Gi/o protein,
leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This
modulation of the cAMP pathway is a central aspect of GPR88's function in the central nervous

system.
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GPR88 Signaling Pathway

Experimental Workflow: Hit Identification and
Optimization
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The discovery of BI-9508 involved a systematic process of screening, identification, and
optimization of lead compounds to achieve the desired potency, selectivity, and
pharmacokinetic profile.

High-Throughput Screening
(HTS)

(Hit Identification)
;

(Lead Generation)
;

(Lead Optimization)
;

( In Vitro Profiling )

(Potency, Selectivity)
;

In Vivo Pharmacokinetics
(Rodent Models)

BI-9508
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Hit Identification Workflow

Experimental Protocols
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In Vitro Assay: hGPR88 Gil BRET Assay

This protocol is based on the methodology used to characterize the potency of BI-9508.[3]

Principle: This assay measures the activation of the Gil protein coupled to GPR88 upon
agonist binding. The BRET signal is generated by the interaction of a Renilla luciferase (Rlucll)-
tagged effector protein and a green fluorescent protein (rGFP)-tagged plasma membrane
anchor.

Materials:
o HEK293 cells

» Expression plasmids for human GPR88, Gil, and BRET biosensors (Rap1GAP-Rlucll and
rGFP-CAAX)

e Cell culture medium and supplements
» Transfection reagent
o 384-well white microtiter plates
» BI-9508 and a positive control (e.g., 2-PCCA)
e BRET plate reader
Protocol:
e Cell Culture and Transfection:
o Culture HEK293 cells in appropriate medium.

o Co-transfect the cells with plasmids encoding human GPR88, Gil, Rap1GAP-Rlucll, and
rGFP-CAAX using a suitable transfection reagent.

o Incubate for 24-48 hours to allow for protein expression.

e Assay Procedure:
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o Harvest the transfected cells and seed them into 384-well white microtiter plates.

o Prepare serial dilutions of BI-9508 and the positive control. The original study used 20
concentrations ranging from 0.003 pM to 100 puM.[3]

o Add the compound dilutions to the cells.
o Add the Rluc substrate (e.g., coelenterazine h).

o Immediately measure the BRET signal using a plate reader capable of detecting
emissions at ~480 nm (Rlucll) and ~530 nm (rGFP).

e Data Analysis:
o Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 480 nm.
o Plot the BRET ratio against the log of the compound concentration.

o Fit the data to a sigmoidal dose-response curve to determine the ECso value.

In Vitro Assay: cCAMP Measurement

This protocol provides a general framework for measuring changes in intracellular cAMP levels
following GPR88 activation.

Principle: Activation of the Gi/o-coupled GPR88 inhibits adenylyl cyclase, leading to a decrease
in cAMP levels. This can be measured using various commercially available kits, such as those
based on HTRF or luminescence (e.g., CAMP-Glo™).

Materials:

HEK293 or CHO cells stably expressing human GPR88

Cell culture medium and supplements

384-well white assay plates

BI-9508
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e Forskolin (to stimulate adenylyl cyclase)
e CAMP detection kit (e.g., HTRF or cAMP-Glo™)
Protocol:
o Cell Seeding:
o Seed the GPR88-expressing cells into 384-well white assay plates and incubate overnight.
e Compound Preparation:
o Prepare serial dilutions of BI-9508 in assay buffer.

o Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of
adenylyl cyclase.

o Assay Procedure:

Remove the culture medium from the cells.

[e]

o

Add the BI-9508 dilutions to the wells and incubate for a predetermined time (e.g., 15-30
minutes) at room temperature.

o

Add the forskolin solution to all wells (except for negative controls).

[¢]

Incubate for a specified time (e.g., 30 minutes) at room temperature.
e CAMP Detection:

o Lyse the cells and measure cAMP levels according to the manufacturer's instructions for
the chosen cAMP detection Kit.

o Data Analysis:

o Plot the percentage of inhibition of the forskolin-stimulated cAMP response versus the log
of the BI-9508 concentration.

o Fit the data to a sigmoidal dose-response curve to determine the ICso value.
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In Vivo Assay: Mouse Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic properties of BI-
9508 in mice.

Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile
of BI-9508 after administration to mice.

Materials:
e Male C57BL/6J mice
e BI-9508
» Dosing vehicle (e.g., a solution suitable for intravenous and/or oral administration)
» Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
e Anesthetic (e.g., isoflurane)
e LC-MS/MS system for bioanalysis
Protocol:
e Animal Dosing:
o Acclimatize the mice for at least 5 days before the study.

o Administer BI-9508 to the mice via the desired route (e.g., intravenous for bioavailability
assessment, oral for absorption characteristics). A typical study might involve separate
groups for each route of administration.

» Blood Sampling:

o Collect blood samples at predetermined time points after dosing (e.g., 5, 15, 30, 60, 120,
240, and 480 minutes).

o Blood can be collected via methods such as submandibular vein puncture for serial
sampling or cardiac puncture for terminal collection.
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o Process the blood samples to obtain plasma by centrifugation and store at -80°C until
analysis.

» Brain Tissue Collection (for brain penetrance):
o At the terminal time point, euthanize the mice and perfuse with saline.
o Excise the brain, weigh it, and homogenize it.
o Store the brain homogenate at -80°C until analysis.

o Bioanalysis:

o Determine the concentration of BI-9508 in the plasma and brain homogenate samples
using a validated LC-MS/MS method.

o Data Analysis:

o Calculate pharmacokinetic parameters such as:

Maximum concentration (Cmax)

» Time to maximum concentration (Tmax)

= Area under the concentration-time curve (AUC)
» Half-life (t1/2)

» Clearance (CL)

= Volume of distribution (Vd)

= Bioavailability (F%)

» Brain-to-plasma concentration ratio (Kp) to assess brain penetrance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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